molecular formula Cl3Ir B157924 Iridium trichloride CAS No. 10025-83-9

Iridium trichloride

Cat. No.: B157924
CAS No.: 10025-83-9
M. Wt: 298.57 g/mol
InChI Key: DANYXEHCMQHDNX-UHFFFAOYSA-K
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Description

Iridium trichloride, also known as iridium(III) chloride, is an inorganic compound with the chemical formula IrCl₃. It is a member of the platinum group metals and is known for its high density, corrosion resistance, and excellent catalytic properties. The compound exists in two polymorphic forms: the brown-colored α-IrCl₃ and the red-colored β-IrCl₃. Additionally, the more commonly encountered form is the dark green trihydrate IrCl₃·3H₂O .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Iridium trichloride, also known as Iridium(III) chloride, primarily targets cancer cells . It has shown potential as an anticancer agent due to its unique chemical properties and resemblance to platinum compounds . The coordination number of iridium complexes, which is the number of ligands coordinated to the central iridium atom, impacts their stability and reactivity .

Mode of Action

This compound interacts with its targets, the cancer cells, by immobilizing them in mitochondria . This interaction leads to changes in the cancer cells, affecting their growth and proliferation .

Biochemical Pathways

It is known that the compound can affect the metabolic processes of cancer cells

Pharmacokinetics

It is known that the compound is insoluble in water, aliphatic hydrocarbons, and aqueous acid . This could impact its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell growth and proliferation . This is achieved through the compound’s interaction with the cancer cells and its impact on their metabolic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of other ligands Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, such as pH levels and the presence of other biochemical substances

Comparison with Similar Compounds

  • Rhodium(III) Chloride (RhCl₃)
  • Platinum(II) Chloride (PtCl₂)
  • Ruthenium(III) Chloride (RuCl₃)
  • Iridium(IV) Oxide (IrO₂)
  • Iridium Hexafluoride (IrF₆)

Properties

CAS No.

10025-83-9

Molecular Formula

Cl3Ir

Molecular Weight

298.57 g/mol

IUPAC Name

iridium(3+);trichloride

InChI

InChI=1S/3ClH.Ir/h3*1H;/q;;;+3/p-3

InChI Key

DANYXEHCMQHDNX-UHFFFAOYSA-K

SMILES

Cl[Ir](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ir+3]

Key on ui other cas no.

58023-50-0

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of iridium trichloride?

A1: this compound exists in two forms: anhydrous (IrCl3) and trihydrate (IrCl3·3H2O). The molecular weight of anhydrous this compound is 298.58 g/mol, while the trihydrate form has a molecular weight of 353.73 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound complexes?

A2: Researchers commonly employ a range of spectroscopic techniques to characterize this compound complexes, including:

  • NMR spectroscopy: Both 1H and 31P NMR are valuable for determining the structure and dynamics of iridium complexes with phosphine ligands. [, , ]
  • IR Spectroscopy: Provides information about the bonding modes of ligands, such as carbonyl (CO) stretching frequencies in iridium carbonyl complexes. [, ]
  • UV-Vis Spectroscopy: Useful for studying electronic transitions, particularly metal-to-ligand charge transfer (MLCT) transitions in iridium(III) complexes designed for OLED applications. [, , ]

Q3: How does this compound act as a catalyst in the aminolysis of epoxides?

A3: While the exact mechanism is not fully elucidated in the provided research, this compound efficiently catalyzes the ring opening of epoxides by various amines at room temperature. Interestingly, the aminolysis of cyclopentene oxide proceeds faster than that of cyclohexene oxide in the presence of this compound. [, ]

Q4: Can this compound catalyze reactions other than aminolysis?

A4: Yes, this compound demonstrates catalytic activity in various reactions. Research shows its effectiveness in:

  • Oxidation of polyhydric alcohols: this compound catalyzes the oxidation of D-sorbitol and glycerol using N-bromosuccinimide (NBS) in an acidic solution. [, ]
  • Oxidation of threonine: It acts as a catalyst in the oxidation of threonine by hexacyanoferrate(III) ions in an alkaline medium. []
  • Hydrogenation of nitrogen heterocycles: Iridium(IV) oxide nanoparticles, synthesized from this compound hydrate, exhibit high activity in the hydrogenation of various nitrogen heterocycles. []
  • Silane Deuteration: this compound (IrCl3⋅xH2O), along with other metal salts, effectively catalyzes the deuteration of silanes under a deuterium atmosphere. []

Q5: Does the catalytic activity of this compound vary depending on the reaction conditions?

A5: Yes, the catalytic activity of this compound is influenced by reaction conditions. For instance:

  • Concentration Effects: In the oxidation of D-sorbitol and glycerol by NBS, the reaction follows first-order kinetics at lower NBS concentrations and tends towards zero-order kinetics at higher concentrations. []
  • pH Dependence: The rate of threonine oxidation by hexacyanoferrate(III) shows a first-order dependence on hydroxide ion (OH-) concentration, highlighting the influence of pH on catalytic activity. []
  • Temperature Effects: Kinetic studies on the oxidation of D-mannitol and erythritol by NBS, catalyzed by this compound, reveal a significant temperature dependence, allowing for the calculation of activation parameters. []

Q6: How does this compound interact with ligands to form complexes?

A6: this compound readily reacts with a variety of ligands, including phosphines, amines, and carbonyls, to form diverse complexes. The nature of these interactions depends on the ligand's characteristics and reaction conditions.

  • Cyclometalation: Reactions with benzoimidazoles, pyrazines, and other nitrogen-containing heterocycles often lead to cyclometalated iridium(III) complexes, many exhibiting phosphorescent properties promising for OLED applications. [, , , , ]
  • Formation of Hydrides: this compound reacts with bulky tertiary phosphines to form five-coordinate dihydrides. These hydrides can further react with sodium tetrahydroborate to generate iridium tetrahydroborate complexes. []
  • Coordination with Selenoethers: this compound forms complexes with bidentate selenoether ligands. These complexes are often polymeric with iridium(III) but can be oxidized to iridium(IV) species. []

Q7: What factors influence the stability and reactivity of this compound complexes?

A7: The stability and reactivity of this compound complexes are influenced by factors such as:

  • Ligand properties: Steric bulk and electronic properties of the ligands significantly impact complex stability. For instance, bulky phosphine ligands can stabilize five-coordinate iridium hydrides. []
  • Oxidation state of iridium: Iridium complexes in different oxidation states exhibit varying reactivity. For example, iridium(III) selenoether complexes are more prone to oxidation to the iridium(IV) state compared to their rhodium(III) counterparts. []

Q8: Are there computational studies on this compound and its complexes?

A8: Yes, computational chemistry methods are increasingly employed to study this compound and its complexes.

  • First-principles calculations: Density functional theory (DFT) calculations, using the generalized gradient approximation (GGA), have been used to investigate the electronic structure and bonding characteristics of rutile iridium oxide (IrO2), which can be prepared from this compound. []

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